molecular formula C23H21FN4O2 B10944406 N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10944406
M. Wt: 404.4 g/mol
InChI Key: HWSRKUCDAGHDOT-UHFFFAOYSA-N
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Description

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is a synthetic compound with a complex structure that includes a fluorobenzyl group, a pyrazole ring, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the isoxazolecarboxamide moiety through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorobenzyl derivatives and pyrazole-based molecules. Examples are:

Uniqueness

N-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H21FN4O2/c1-14-21(15(2)28(26-14)13-17-9-11-19(24)12-10-17)25-23(29)20-16(3)30-27-22(20)18-7-5-4-6-8-18/h4-12H,13H2,1-3H3,(H,25,29)

InChI Key

HWSRKUCDAGHDOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Origin of Product

United States

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